molecular formula C14H20N2O3S B5783461 N-ethyl-3-(piperidine-1-sulfonyl)benzamide

N-ethyl-3-(piperidine-1-sulfonyl)benzamide

Cat. No.: B5783461
M. Wt: 296.39 g/mol
InChI Key: ZWWPQPVVSOPOKU-UHFFFAOYSA-N
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Description

N-ethyl-3-(piperidine-1-sulfonyl)benzamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their wide range of applications in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a benzamide core with an ethyl group and a piperidine-1-sulfonyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(piperidine-1-sulfonyl)benzamide typically involves the reaction of 3-(piperidine-1-sulfonyl)benzoic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-(piperidine-1-sulfonyl)benzamide stands out due to its unique combination of an ethyl group and a piperidine-1-sulfonyl substituent. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-ethyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-15-14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWPQPVVSOPOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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